molecular formula C61H109N11O12 B062659 N-Methyl-valyl-4-cyclosporin A CAS No. 159605-70-6

N-Methyl-valyl-4-cyclosporin A

Cat. No. B062659
M. Wt: 1188.6 g/mol
InChI Key: UUDGYAWEAWOYIK-UJUZIFHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-valyl-4-cyclosporin A (also known as MeVal-CsA) is a derivative of cyclosporin A, a cyclic undecapeptide that has been used as an immunosuppressant drug for over 30 years. MeVal-CsA has been synthesized by modifying the amino acid sequence of cyclosporin A, and it has been shown to have potent immunosuppressive properties.

Mechanism Of Action

The mechanism of action of MeVal-CsA is similar to that of cyclosporin A. It binds to cyclophilin, a cytosolic protein that is involved in the regulation of T-cell activation, and forms a complex that inhibits the activity of calcineurin, a phosphatase that is required for the activation of T-cells. This leads to the inhibition of cytokine production and T-cell activation.

Biochemical And Physiological Effects

MeVal-CsA has been shown to have potent immunosuppressive properties, similar to cyclosporin A. It has been shown to inhibit the proliferation of T-cells and the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. MeVal-CsA has also been shown to inhibit the activation of B-cells and the production of antibodies. In addition, MeVal-CsA has been shown to have anti-inflammatory properties, as it inhibits the production of prostaglandins and leukotrienes.

Advantages And Limitations For Lab Experiments

MeVal-CsA has several advantages for lab experiments, including its potency and selectivity for T-cells. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential for off-target effects and toxicity should be carefully considered when using MeVal-CsA in lab experiments.

Future Directions

There are several future directions for the study of MeVal-CsA. One area of research is the development of new derivatives of cyclosporin A with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the potential use of MeVal-CsA in the treatment of autoimmune diseases, cancer, and other diseases. Finally, the development of new methods for the synthesis of MeVal-CsA and other cyclosporin A derivatives may lead to improved availability and lower costs.

Synthesis Methods

The synthesis of MeVal-CsA involves the modification of the amino acid sequence of cyclosporin A by introducing a methyl group on the valine residue at position 3. This modification is achieved by using a combination of chemical and enzymatic methods. The first step involves the protection of the amino groups of cyclosporin A, followed by the selective deprotection of the valine residue at position 3. The resulting amino group is then methylated using a methylating agent, and the final product is obtained by removing the protecting groups.

Scientific Research Applications

MeVal-CsA has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, organ transplantation, and graft-versus-host disease. It has been shown to inhibit the activation of T-cells and the production of cytokines, which are key players in the immune response. MeVal-CsA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

159605-70-6

Product Name

N-Methyl-valyl-4-cyclosporin A

Molecular Formula

C61H109N11O12

Molecular Weight

1188.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1

InChI Key

UUDGYAWEAWOYIK-UJUZIFHISA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C

synonyms

N-methyl-Val-4-CsA
N-methyl-valyl-4-cyclosporin A
SDZ 220-384
SDZ-220-384

Origin of Product

United States

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